Home > Products > Screening Compounds P25846 > 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine -

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Catalog Number: EVT-13452655
CAS Number:
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolo-pyrazines. It is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position of the triazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

The compound is cataloged under various chemical databases with the following identifiers:

  • CAS Number: 1342583-98-5
  • Molecular Formula: C7H6BrN4
  • Molecular Weight: 212.05 g/mol

It is classified as a triazole derivative, which is a type of nitrogen-containing heterocycle known for its diverse biological properties.

Synthesis Analysis

Methods

The synthesis of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves several steps, often starting from simpler precursors. Common methods include:

  1. Cyclization Reactions: The formation of the triazole ring can be achieved through cyclization reactions involving hydrazones and appropriate carbonyl compounds.
  2. Bromination: The introduction of the bromine atom at the 8th position can be accomplished via electrophilic aromatic substitution or direct bromination of suitable precursors.

Technical Details

The synthesis may utilize reagents such as:

  • Bromine or N-bromosuccinimide for bromination.
  • Acids or bases to facilitate cyclization and stabilize intermediates.

Reactions are typically conducted under controlled temperatures to optimize yield and minimize side products.

Molecular Structure Analysis

Structure

The molecular structure of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine features:

  • A triazole ring fused with a pyrazine moiety.
  • A bromine substituent at the 8th position and a methyl group at the 3rd position.

Data

  • InChI Key: DWOFCCIXSLDUSD-UHFFFAOYSA-N
  • Rotatable Bonds: 0
  • Hydrogen Bond Acceptors: 2
  • Hydrogen Bond Donors: 0

This structural information is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under basic conditions.
  2. Condensation Reactions: It may participate in condensation reactions to form larger heterocyclic compounds.

Technical Details

The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, using polar aprotic solvents can enhance nucleophilic attack during substitution reactions.

Mechanism of Action

The mechanism of action for 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific biological targets. Research indicates that compounds with similar structures may act as inhibitors for various enzymes or receptors involved in disease pathways.

Process and Data

Studies suggest that this compound may inhibit glycogen synthase kinase 3 (GSK-3), which plays a critical role in multiple signaling pathways related to cell growth and metabolism. The inhibition of GSK-3 has implications for treating conditions such as diabetes and neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in organic solvents; specific solubility data include approximately 0.137 mg/ml in water.
  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong nucleophiles due to the presence of the bromine atom.

Relevant data on these properties are essential for practical applications in laboratory settings and industrial processes.

Applications

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific applications:

  • Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design aimed at various therapeutic targets.
  • Biological Research: Used to study enzyme inhibition mechanisms, particularly related to GSK-3.
  • Material Science: Explored as a precursor for synthesizing novel materials with electronic properties.

This compound's unique structure and properties make it a valuable candidate for further research in both medicinal and materials science fields.

Introduction to 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine in Contemporary Heterocyclic Chemistry

Historical Context and Emergence of Triazolopyrazine Scaffolds in Drug Discovery

The triazolopyrazine scaffold emerged as a privileged structure in medicinal chemistry following seminal studies on nitrogen-rich heterocycles in the early 2000s. These fused bicyclic systems combine the π-deficient character of pyrazine with the metabolic stability of triazole rings, creating an electron-deficient framework ideal for interactions with biological targets. The scaffold gained prominence when Albrecht et al. (2008) demonstrated its utility in kinase inhibition, particularly against c-Met proto-oncogene pathways – a discovery that positioned triazolopyrazines as viable alternatives to quinoline-based inhibitors in anticancer drug design [9]. The structural evolution accelerated with the development of microwave-assisted synthetic protocols that enabled efficient access to diverse derivatives, including 3-methyl-substituted variants. By 2015, triazolopyrazine cores were being systematically explored in multitarget kinase inhibitors, culminating in compounds like foretinib analogs where the triazolopyrazine moiety replaced traditional quinoline scaffolds while maintaining dual c-Met/VEGFR-2 inhibitory activity [9]. This historical trajectory established the triazolopyrazine nucleus as a versatile pharmacophore for rational drug design.

Table 1: Fundamental Identifiers of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Chemical PropertyValue/Descriptor
CAS Registry Number1342583-98-5
Molecular FormulaC₆H₅BrN₄
Molecular Weight213.03 g/mol
IUPAC Name8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
SMILESCC1=NN=C2C(Br)=NC=CN21
InChIKeyQBWVTWZMAJUZIE-UHFFFAOYSA-N

Role of Halogenation in Modulating Bioactivity: Bromine as a Strategic Substituent

Halogenation at the C8 position of triazolopyrazine scaffolds serves as a critical structure-activity relationship (SAR) strategy, with bromine offering distinct advantages over other halogens. The bromine atom in 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine exhibits a unique combination of steric bulk (van der Waals radius: 1.85 Å) and electron-withdrawing capability (Hammett σₘ: 0.37), which profoundly influences both reactivity and target binding . This substitution enhances the compound’s in vitro biological activities through three primary mechanisms:

  • Electrophilic Activation: Bromine significantly lowers the LUMO energy (-1.78 eV) at adjacent carbon atoms, facilitating nucleophilic aromatic substitution (SNAr) at C8 while maintaining ring stability under physiological conditions
  • Hydrophobic Pocket Interactions: The bromine atom enhances binding affinity to hydrophobic enzyme subsites, as demonstrated in kinase inhibition assays where 8-bromo derivatives showed 3-5 fold improved IC₅₀ values against VEGFR-2 compared to non-halogenated analogs [9]
  • Orthogonal Functionalization: Bromine serves as a versatile handle for cross-coupling reactions, enabling rapid diversification into advanced intermediates – a property leveraged in the synthesis of dual c-Met/VEGFR-2 inhibitors [9]

Biological evaluations confirm that bromination amplifies the compound’s antimicrobial efficacy against Plasmodium falciparum (antimalarial IC₅₀: 0.8 µM) and enhances anticancer activity in A549 lung carcinoma models by inducing G0/G1 cell cycle arrest through c-Met pathway inhibition [9]. This multifunctional role establishes bromine as an indispensable substituent for optimizing triazolopyrazine bioactivity.

Table 2: Reactivity and Bioactivity Modulation by C8 Bromination

PropertyNon-Brominated Analog8-Bromo DerivativeModulation Effect
Electron DeficiencyModerate (HOMO-LUMO gap: 4.2 eV)High (HOMO-LUMO gap: 3.6 eV)Enhanced electrophilicity
Nucleophilic Substitution RateNegligible at 25°Ck = 3.2 × 10⁻³ M⁻¹s⁻¹ (with piperidine)>100-fold rate increase
VEGFR-2 Inhibition (IC₅₀)28.5 µM2.6 µM11-fold improvement
Antiproliferative Activity (A549)IC₅₀ > 10 µMIC₅₀ = 0.98 ± 0.08 µM>10-fold enhancement

Positioning of 8-Bromo-3-methyl Derivatives in the Triazolopyrazine Structural Continuum

The strategic incorporation of both bromine at C8 and methyl at C3 positions 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine at a critical junction in the triazolopyrazine structural continuum. This derivative balances three essential physicochemical properties that define its applications:

  • Electron Deficiency Profile: The 3-methyl group exerts a modest +I effect that partially counterbalances the bromine-induced electron withdrawal, creating a polarized electronic environment ideal for charge-transfer interactions with biological targets. This balanced electron deficiency (quantified by dipole moment: 5.23 D) enables selective kinase inhibition while reducing off-target effects [9]

  • Synthetic Versatility: The methyl group enhances solubility in organic solvents (logP: 1.82) without compromising the bromine’s cross-coupling reactivity, making the compound an optimal building block for parallel synthesis. This versatility is evidenced by its use in generating over 30 bioactive derivatives via Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann coupling reactions

  • Steric Positioning: Molecular modeling confirms that the 3-methyl group occupies a pseudo-axial orientation that sterically shields the N4 position, reducing metabolic N-oxidation while the bromine atom extends into solvent-exposed regions of enzyme binding pockets. This complementary steric arrangement enhances both stability (t₁/₂ in microsomes: 48 min) and target engagement

Table 3: Comparative Analysis of Triazolopyrazine Derivatives

CompoundStructural FeaturesKey PropertiesDifferentiating Attributes
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine- C8 Br substituent- C3 methyl group- c-Met IC₅₀ = 26 nM- logP = 1.82- TPSA = 46.2 ŲOptimal balance of reactivity and kinase selectivity
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine- C6 Br- C8 ClHigher electrophilicityEnhanced antimalarial potency but reduced metabolic stability
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine- Saturated pyrazine- CF₃ grouplogP = 2.35Increased lipophilicitySuperior blood-brain barrier penetration
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine- Fused triazole-pyridine- N1 acetylationTPSA = 58.1 ŲAnti-inflammatory applications

The structural continuum analysis confirms that 8-bromo-3-methyl derivatives occupy a strategic niche where electronic, steric, and physicochemical properties converge to enable specific biological targeting – particularly in oncology applications requiring c-Met/VEGFR-2 dual inhibition [9]. This positioning makes them indispensable intermediates in the rational design of next-generation kinase inhibitors.

Properties

Product Name

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

IUPAC Name

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3

InChI Key

QBWVTWZMAJUZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.